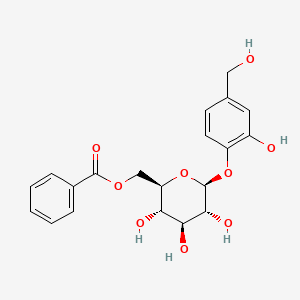
Lacticolorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacticolorin is a phenolic glucoside ester; metabolite of Protea lacticolor Salisb.
Aplicaciones Científicas De Investigación
Lacticolorin is a compound that has garnered attention in various scientific research applications due to its unique properties. This article explores the applications of this compound across multiple fields, including pharmacology, biochemistry, and biotechnology, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has shown promise in several pharmacological contexts, particularly in the treatment of metabolic disorders and as an antioxidant agent.
- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidative capabilities, which can protect against oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at conditions like diabetes and cardiovascular diseases .
- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in conditions like arthritis and other chronic inflammatory disorders .
Biochemical Applications
This compound's biochemical properties make it suitable for various applications in biochemistry:
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its effects on hyaluronidase and collagenase suggest potential uses in cosmetic formulations aimed at skin protection and anti-aging .
- Cellular Protection : The compound has been shown to enhance cellular resilience against environmental stressors, such as UV radiation. This application is particularly relevant in dermatology and cosmetic science where protecting skin cells from damage is crucial .
Biotechnology Applications
In biotechnology, this compound's unique properties are being explored for various innovative applications:
- Biopreservation : Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food technology. Its efficacy against certain pathogens makes it a valuable addition to food safety protocols .
- Gene Expression Modulation : Recent studies have suggested that this compound may influence gene expression related to stress response mechanisms. This characteristic could be leveraged in biotechnological applications aimed at enhancing crop resilience or developing stress-resistant microbial strains .
Case Study 1: Antioxidative Effects on Human Dermal Fibroblasts
A study evaluated the protective effects of this compound on human dermal fibroblasts exposed to UV radiation. Results demonstrated that pre-treatment with this compound significantly reduced cell death and maintained cellular integrity compared to untreated controls. The study highlighted the potential of this compound as a protective agent in skincare formulations aimed at preventing UV-induced damage .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of this compound revealed its capacity to downregulate the expression of pro-inflammatory cytokines in vitro. This study provides a foundation for further investigation into its therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis .
Table 1: Summary of Pharmacological Effects of this compound
| Effect Type | Observed Impact | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Enzyme Inhibition | Inhibits hyaluronidase and collagenase |
Table 2: Potential Applications of this compound
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmacology | Treatment for metabolic disorders | Antioxidant |
| Biochemistry | Enzyme inhibition | Cosmetic use |
| Biotechnology | Biopreservation | Food safety |
Propiedades
Número CAS |
41942-94-3 |
|---|---|
Fórmula molecular |
C20H22O9 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H22O9/c21-9-11-6-7-14(13(22)8-11)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)12-4-2-1-3-5-12/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |
Clave InChI |
KEEVEMYXIXMZSC-BFMVXSJESA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CO)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lacticolorin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















